molecular formula C11H16N2O5 B6242448 rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid, cis CAS No. 2645399-52-4

rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid, cis

Cat. No.: B6242448
CAS No.: 2645399-52-4
M. Wt: 256.3
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Description

rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid, cis is a fascinating and complex molecule within the realm of organic chemistry. This compound is noted for its unique structure which integrates a pyrrolo[3,4-d][1,2]oxazole ring system, making it significant for various synthetic applications and research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid, cis can be achieved through a series of steps starting from simple precursors. The process often involves:

  • Formation of the pyrrolo[3,4-d][1,2]oxazole ring: This can be achieved through cycloaddition reactions or condensation reactions involving suitable aldehydes or ketones and amines.

  • Protection of functional groups: The carboxyl group is typically protected using tert-butyl ester to form the tert-butoxycarbonyl derivative.

  • Selective reduction and oxidation: Specific steps in the synthesis require the careful use of reducing agents like sodium borohydride or oxidizing agents like potassium permanganate to introduce or modify functional groups.

Industrial Production Methods

On an industrial scale, the compound may be synthesized using automated reactors and advanced purification techniques like high-performance liquid chromatography. These methods ensure high yield and purity, which is essential for its applications in research and development.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxazolone derivatives.

  • Reduction: Reductive reactions can be used to modify the pyrrolo ring or reduce the oxazole moiety, leading to hydrogenated derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like the tert-butoxycarbonyl can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Common reagents include KMnO₄ or H₂O₂.

  • Reduction: Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are frequently used.

  • Substitution: Conditions for nucleophilic substitution often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).

Major Products

The reactions typically lead to derivatives with modified functional groups, maintaining the core pyrrolo[3,4-d][1,2]oxazole structure. These derivatives are crucial for further synthetic applications or biological testing.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various functional modifications, making it a valuable intermediate in multi-step synthesis procedures.

Biology and Medicine

The compound is studied for its potential biological activities. Its derivatives have been tested for antimicrobial and antiviral properties due to the unique ring structure, which can interact with biological molecules in specific ways.

Industry

In the industrial field, this compound is used in the development of advanced materials and pharmaceuticals. Its ability to form stable yet reactive intermediates makes it valuable for large-scale chemical syntheses.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, typically involving:

  • Binding to enzymes: Modifying enzyme activity by binding to active sites, affecting metabolic pathways.

  • Interaction with DNA/RNA: Potentially binding to nucleic acids, leading to modulation of gene expression.

The exact molecular pathways and targets can vary depending on the specific derivative being studied, but the core structure of the pyrrolo[3,4-d][1,2]oxazole ring plays a crucial role in these interactions.

Comparison with Similar Compounds

rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid, cis stands out due to its unique structure, but there are other similar compounds:

  • Pyrrolo[3,4-b]pyridine derivatives: Share a similar nitrogen-containing ring structure but differ in their electronic properties and reactivity.

  • Oxazole derivatives: While they share the oxazole ring, their lack of the fused pyrrolo system leads to different chemical and biological properties.

Biological Activity

The compound rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid (CAS: 2645399-52-4) is a pyrrolo[3,4-d][1,2]oxazole derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid features a pyrrolo[3,4-d][1,2]oxazole core with a tert-butoxycarbonyl (Boc) protecting group. This structural configuration is significant in influencing the compound's reactivity and biological interactions.

Research indicates that compounds within the pyrrolo[3,4-d][1,2]oxazole class exhibit various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolo[3,4-d][1,2]oxazole possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cells. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators.
  • Anti-inflammatory Effects : Certain compounds in this class have been reported to reduce inflammatory markers in vitro and in vivo. This activity is believed to be mediated by the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria ,
AnticancerInduces apoptosis in cancer cell lines ,
Anti-inflammatoryReduces TNF-alpha and IL-6 levels ,

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrrolo[3,4-d][1,2]oxazole derivatives against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the compound under investigation.
  • Cytotoxicity in Cancer Cells : In a recent experiment involving human breast cancer cell lines (MCF-7), treatment with rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-3aH demonstrated a significant reduction in cell viability (IC50 = 25 µM), suggesting its potential as an anticancer agent.
  • Inflammation Model : In vivo studies using a mouse model of acute inflammation showed that administration of the compound led to a significant decrease in paw edema compared to control groups.

Properties

CAS No.

2645399-52-4

Molecular Formula

C11H16N2O5

Molecular Weight

256.3

Purity

95

Origin of Product

United States

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